4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(furan-2-ylmethyl)-4-oxobutanamide
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Overview
Description
4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(furan-2-ylmethyl)-4-oxobutanamide is a complex organic compound that belongs to the class of pyridoindoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(furan-2-ylmethyl)-4-oxobutanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyridoindole core, introduction of the fluorine atom, and subsequent functionalization to attach the furan and butanamide groups. Common reagents used in these reactions include fluorinating agents, coupling reagents, and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(furan-2-ylmethyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorine atom and other functional groups can be substituted with different groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(furan-2-ylmethyl)-4-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(furan-2-ylmethyl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and other functional groups play a crucial role in binding to these targets and modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole: Shares the pyridoindole core but lacks the furan and butanamide groups.
N-(furan-2-ylmethyl)-4-oxobutanamide: Contains the furan and butanamide groups but lacks the pyridoindole core.
Uniqueness
4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(furan-2-ylmethyl)-4-oxobutanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H20FN3O3 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-N-(furan-2-ylmethyl)-4-oxobutanamide |
InChI |
InChI=1S/C20H20FN3O3/c21-13-3-4-17-15(10-13)16-12-24(8-7-18(16)23-17)20(26)6-5-19(25)22-11-14-2-1-9-27-14/h1-4,9-10,23H,5-8,11-12H2,(H,22,25) |
InChI Key |
UJZITJILPIVOMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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